

The Function of GPR18: An In-depth Technical Guide

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G Protein-Coupled Receptor 18 (GPR18), an orphan receptor with emerging therapeutic potential, is a member of the Class A family of GPCRs. Initially identified in 1997, GPR18 has garnered significant attention for its role in a multitude of physiological and pathological processes, including immune modulation, pain perception, metabolism, and cancer progression.[1][2][3] This guide provides a comprehensive overview of the core functions of GPR18, its ligands, signaling pathways, and its implications in health and disease, tailored for researchers, scientists, and drug development professionals.

Ligands of GPR18

GPR18 is activated by a range of endogenous and synthetic ligands, many of which also interact with the endocannabinoid system.[1][4] The receptor's pharmacology is complex, with ligands exhibiting varying degrees of selectivity and, in some cases, biased agonism.

Endogenous Ligands

Two primary endogenous ligands have been proposed for GPR18:

N-arachidonoyl glycine (NAGly): A metabolite of the endocannabinoid anandamide, NAGly
was one of the first identified endogenous agonists for GPR18. It has been shown to induce
a variety of cellular responses through GPR18 activation, including microglial cell migration
and apoptosis in macrophages.



 Resolvin D2 (RvD2): An endogenous specialized pro-resolving mediator derived from docosahexaenoic acid (DHA), RvD2 plays a crucial role in the resolution of inflammation. It activates GPR18 to promote macrophage phagocytosis and reduce neutrophil infiltration, highlighting the receptor's role in anti-inflammatory processes.

Phytocannabinoids and Synthetic Ligands

Several phytocannabinoids and synthetic compounds have been identified as GPR18 modulators:

- Δ^9 -Tetrahydrocannabinol (Δ^9 -THC): The primary psychoactive component of cannabis, Δ^9 -THC is a potent agonist at GPR18, even more so than at the classical cannabinoid receptors CB₁ and CB₂.
- Abnormal Cannabidiol (Abn-CBD): A synthetic regioisomer of cannabidiol, Abn-CBD acts as an agonist at GPR18.
- O-1602: A synthetic cannabidiol derivative that acts as an agonist at GPR18.
- O-1918: Initially described as an antagonist, O-1918 has been shown to exhibit biased agonism, acting as an agonist in some assays (e.g., calcium mobilization) while antagonizing other pathways.
- PSB-KK-1415 and PSB-KD107: These are examples of novel synthetic agonists for GPR18.

Tissue Distribution and Expression

GPR18 is widely expressed throughout the body, with particularly high levels observed in immune cells and tissues. Its expression profile aligns with its diverse physiological functions.



Tissue/Cell Type	Expression Level	Refere
Spleen	High	
Thymus	High	
Peripheral Blood Leukocytes	High	-
Lymph Nodes	High	-
Testis	High	-
Cerebellum	High	
Lung	High	
Pulmonary Arteries	Higher than Bronchioles	
Immune Cells (Microglia, Neutrophils, Macrophages)	Expressed	
Skeletal Muscle	Expressed	-
Heart	Expressed	

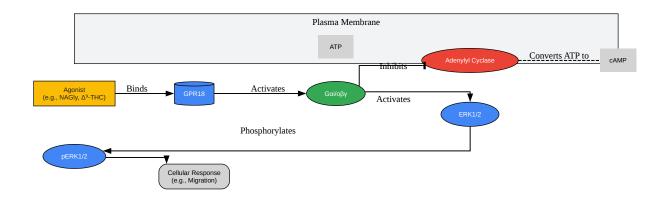
Signaling Pathways

GPR18 couples to multiple G protein subtypes, leading to the activation of diverse downstream signaling cascades. The specific pathway activated can be ligand-dependent, a phenomenon known as biased agonism. The receptor has been shown to signal through Gαi/o, Gαq/11, and Gαs proteins.

Gαi/o-Mediated Signaling

Activation of the Gαi/o pathway by GPR18 agonists leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This pathway is also implicated in the activation of the mitogen-activated protein kinase (MAPK/ERK) cascade. Pertussis toxin (PTX), an inhibitor of Gαi/o signaling, has been shown to attenuate GPR18-mediated effects such as cell migration and ERK phosphorylation.





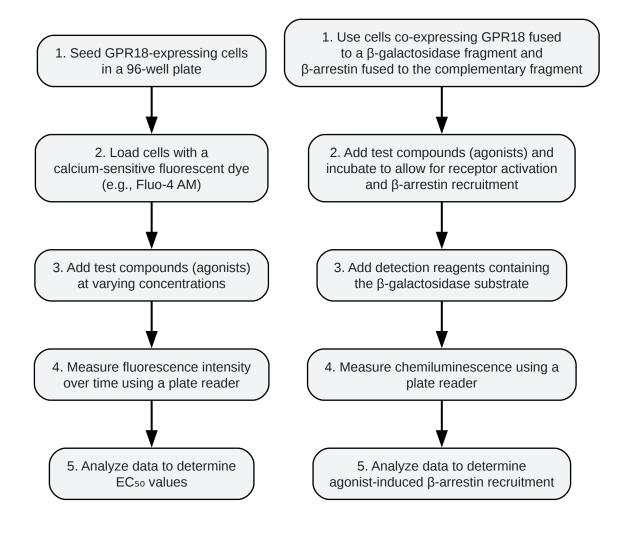
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Gαi/o-mediated signaling pathway of GPR18.

Gαq/11-Mediated Signaling

Coupling of GPR18 to Gαq/11 activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, leading to an increase in cytosolic calcium concentration.





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